(S)-3-(4-chlorophenyl)-beta-alaninol HCl
Description
Significance of Chiral Beta-Amino Alcohols in Asymmetric Synthesis
Chiral beta-amino alcohols are a critically important class of organic molecules that function as versatile building blocks in asymmetric synthesis. Their significance stems from the fact that nearly all biological targets, such as enzymes and receptors, are chiral. enamine.net Consequently, the interaction between a drug molecule and its biological target often requires a precise three-dimensional arrangement of atoms, meaning that different enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological effects. nbinno.com One enantiomer may be therapeutic, while the other could be inactive or even harmful. nbinno.com
This necessity for stereochemical purity has driven a high demand for chiral intermediates in the pharmaceutical industry. researchgate.net Chiral beta-amino alcohols are foundational to the synthesis of a wide array of pharmaceuticals, natural products, and agrochemicals. nih.gov Beyond their role as precursors to final target molecules, they are also frequently employed as chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions, making them indispensable tools for chemists. The development of methods to produce single-enantiomer drugs is a major focus in medicinal chemistry, and chiral beta-amino alcohols are central to these efforts. enamine.netresearchgate.net
Contextual Role of (S)-3-(4-chlorophenyl)-beta-alaninol HCl as a Synthetic Building Block
This compound, and its free base form (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, are utilized as specialized intermediates in multi-step synthetic pathways. chemicalbook.com The compound's primary role is as a precursor for constructing complex chiral molecules. Notably, it has been identified as an intermediate in the synthesis of certain antitumour drugs, such as capasitinib. chemicalbook.com
The specific structural features of this molecule contribute directly to its utility:
The (S)-Stereocenter: The defined stereochemistry at the carbon atom bearing the amino group is crucial. It ensures that the desired stereoisomer of the final product is obtained, which is essential for biological activity and regulatory approval. nbinno.com
The Amino and Hydroxyl Groups: These functional groups provide reactive sites for subsequent chemical transformations. The amino group can be acylated or alkylated, while the hydroxyl group can be etherified, esterified, or oxidized, allowing for the assembly of more complex structures.
The 4-chlorophenyl Group: The presence of a chlorine atom at the para-position of the phenyl ring influences the molecule's electronic properties and hydrophobicity. nbinno.com This can affect its reactivity and its interaction with biological targets in the final drug molecule. In medicinal chemistry, modifying a compound's hydrophobicity is a key strategy to fine-tune its absorption, distribution, metabolism, and excretion (ADME) properties. nbinno.com
The hydrochloride salt form offers practical advantages over the free base, primarily enhanced solubility in certain solvents, which can be beneficial for reaction conditions and purification processes.
Research Findings and Data
The physical and chemical properties of (S)-3-(4-chlorophenyl)-beta-alaninol and its HCl salt have been characterized to support its application in synthesis.
Table 1: Physicochemical Properties This interactive table provides key data for this compound and its corresponding free base.
| Property | This compound | (S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Free Base) |
| CAS Number | 1590388-37-6 sigmaaldrich.comkeyorganics.net | 886061-26-3 chemicalbook.comachemblock.com |
| Molecular Formula | C₉H₁₃Cl₂NO keyorganics.net | C₉H₁₂ClNO chemicalbook.com |
| Molecular Weight | 222.11 g/mol sigmaaldrich.com | 185.65 g/mol chemicalbook.com |
| Appearance | Data not specified | White to off-white solid chemicalbook.com |
| Melting Point | Data not specified | 53-56 °C chemicalbook.com |
| Boiling Point | Data not specified | 327.9±27.0 °C (Predicted) chemicalbook.com |
| Density | Data not specified | 1.216 g/cm³ |
| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)-1-propanol hydrochloride sigmaaldrich.com | (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol sigmaaldrich.com |
The position of the chlorine substituent on the phenyl ring significantly impacts the compound's properties. A comparison with its positional isomer, where the chlorine is at the meta-position, highlights the advantages of the para-substituted variant used in pharmaceutical synthesis.
Table 2: Comparison of Positional Isomers This interactive table compares the properties and synthetic implications of the para-chloro and meta-chloro isomers.
| Feature | This compound | (S)-3-(3-chlorophenyl)-beta-alaninol |
| Chlorine Position | Para (4-position) | Meta (3-position) |
| Electronic Effects | Electron-withdrawing para-director | Electron-withdrawing meta-director |
| Form | Hydrochloride salt | Free base |
| Solubility | Enhanced due to HCl salt form | Likely lower |
| Synthetic Utility | Improved suitability for pharmaceutical formulations due to solubility | May present challenges in formulation |
| Biological Activity | Para position may lead to improved receptor binding (hypothetical) | Meta position may result in potential steric hindrance (hypothetical) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLHKDMNIOCIO-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 3 4 Chlorophenyl Beta Alaninol Hcl
Stereoselective Synthetic Routes to (S)-3-(4-chlorophenyl)-beta-alaninol HCl
Stereoselective routes are broadly categorized into two main strategies: the direct formation of the desired enantiomer through asymmetric catalysis or substrate control, and the separation of a racemic mixture into its constituent enantiomers.
Enantioselective reduction involves the conversion of a prochiral precursor, typically a ketone or an imine, into the chiral amino alcohol. This is a highly atom-economical approach for establishing the desired stereocenter.
Asymmetric hydrogenation is a powerful industrial technology for producing enantiomerically pure compounds. okayama-u.ac.jp This method utilizes a chiral catalyst to transfer hydrogen to a prochiral substrate, thereby creating a stereogenic center with a high degree of enantioselectivity. For the synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol, a suitable precursor such as 3-amino-1-(4-chlorophenyl)prop-2-en-1-one or a related β-keto ester can be hydrogenated.
Ruthenium(II) complexes featuring the atropisomeric bisphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are among the most successful catalysts for this transformation. okayama-u.ac.jplookchem.com The chirality of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. The choice of the (R)- or (S)-BINAP ligand determines the configuration of the product. nobelprize.orgprinceton.edu For instance, the Ru(II)-catalyzed asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are precursors to compounds like β-amino alcohols. acs.org The reaction typically proceeds with high enantiomeric excess (ee) and yield under optimized conditions of hydrogen pressure, temperature, and solvent. nobelprize.orgorgsyn.org
| Catalyst System | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) | Reference |
| Ru(II)-(S)-BINAP | β-(Acylamino)acrylic Acids | β-Amino Acids | >95% | lookchem.com |
| Ru(II)-BINAP | β-Keto Esters | β-Hydroxy Esters | up to 99% | okayama-u.ac.jpmdma.ch |
| Ru(II)-BINAP | Allylic Alcohols | Chiral Saturated Alcohols | >96% | nobelprize.orgorgsyn.org |
| Rh(I)-(R,R)-dipamp | α-Amino Acid Precursors | α-Amino Acids | 95% | okayama-u.ac.jp |
In substrate-controlled diastereoselective reductions, a chiral auxiliary is covalently attached to the precursor molecule. The stereocenter of the auxiliary directs the reduction of the nearby prochiral center, leading to the formation of one diastereomer in excess. Following the reduction, the chiral auxiliary is removed to yield the enantiomerically enriched product.
This strategy offers a predictable method for controlling stereochemistry. For the synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol, a precursor like 3-(4-chlorophenyl)-3-oxopropanoic acid could be coupled with a chiral auxiliary, such as a chiral oxazolidinone or a chiral amine. The resulting amide or imine would then be reduced. The steric hindrance imposed by the auxiliary blocks one face of the carbonyl or imine group, forcing the reducing agent (e.g., a hydride) to attack from the less hindered face. This results in a high diastereomeric excess. The final step involves the hydrolytic or reductive cleavage of the auxiliary to release the desired chiral β-amino alcohol.
Chiral resolution is a common industrial approach for obtaining enantiomerically pure compounds from a racemic mixture. mdpi.com This involves separating the two enantiomers, often by converting them into diastereomers that have different physical properties or by using a chiral agent that interacts differently with each enantiomer.
Enzymatic kinetic resolution (EKR) leverages the high enantioselectivity of enzymes, such as lipases and esterases, to differentiate between the enantiomers of a racemic substrate. mdpi.com In the case of racemic 3-(4-chlorophenyl)-beta-alaninol, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other enantiomer unreacted.
For example, lipases such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL) are frequently used. researchgate.netmdpi.com The racemic amino alcohol is treated with an acyl donor (e.g., vinyl acetate or isopropenyl acetate) in an organic solvent. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form an ester, while the desired (S)-enantiomer remains largely unreacted. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the acylated product. nih.gov The unreacted (S)-3-(4-chlorophenyl)-beta-alaninol can then be easily separated from its acylated (R)-enantiomer by standard techniques like chromatography. researchgate.net
| Enzyme | Substrate Type | Acyl Donor | Key Outcome | Reference |
| Pseudomonas cepacia Lipase (PSL) | Racemic β-amino acid esters | 2,2,2-Trifluoroethyl esters | High enantioselectivity (E > 400) | researchgate.net |
| Candida antarctica Lipase A (CALA) | Racemic β-amino acid amide | N-acylation | Excellent enantioselectivity | researchgate.net |
| Candida rugosa Lipase | Racemic β-amino alcohol | Isopropenyl acetate | High E-value (67.45) | mdpi.com |
| Lipase PS (Amano) | Racemic alcohol | Vinyl acetate | High conversion and enantiomeric ratio | mdpi.com |
A significant limitation of traditional kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. mdpi.comprinceton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. researchgate.net
In a typical DKR process for producing (S)-3-(4-chlorophenyl)-beta-alaninol, a dual catalyst system is employed. An enzyme, such as a lipase, selectively acylates the (S)-enantiomer. Simultaneously, a metal catalyst, often a ruthenium complex, racemizes the remaining (R)-enantiomer back to the racemic mixture. researchgate.netdiva-portal.org This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, driving the reaction towards the formation of a single acylated enantiomer. Subsequent deacylation yields the desired (S)-3-(4-chlorophenyl)-beta-alaninol in high yield and high enantiomeric excess. The success of a DKR process depends on the compatibility of the enzyme and the racemization catalyst and the relative rates of resolution and racemization. princeton.edu
| Resolution Catalyst (Enzyme) | Racemization Catalyst | Substrate Type | Theoretical Yield | Reference |
| Lipase | Ruthenium Complex | Secondary Alcohols | up to 100% | researchgate.netmdpi.com |
| Candida antarctica Lipase B | Bäckvall's Catalyst (Ru-based) | β-cyano acetate precursor | High yield and ee | diva-portal.org |
| Lipase | Palladium Nanoparticles | β-amino esters | up to 97% | researchgate.net |
Chiral Resolution Techniques for Enantiomeric Purity
Diastereomeric Salt Formation and Separation Methods
A well-established and industrially viable method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture through the formation of diastereomeric salts. This classical technique relies on the differential physical properties, primarily solubility, of the diastereomeric salts formed between a racemic base, such as 3-(4-chlorophenyl)-beta-alaninol, and a chiral acid resolving agent.
The process involves reacting the racemic β-amino alcohol with an enantiomerically pure chiral acid in a suitable solvent. This reaction yields a pair of diastereomeric salts: [(R)-base·(L)-acid] and [(S)-base·(L)-acid]. Due to their distinct three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities, allowing for their separation by fractional crystallization. nih.gov One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. nih.gov
The choice of resolving agent and solvent is critical for efficient separation. nih.gov Chiral acids like mandelic acid and its derivatives are effective resolving agents for racemic amino alcohols. The selection of the solvent system can influence the solubility of the diastereomeric salts and, in some cases, even reverse the stereochemistry of the crystallizing salt, a phenomenon known as chirality switching. nih.gov After separation, the desired enantiomer is recovered by neutralizing the chiral acid, yielding the enantiomerically enriched β-amino alcohol. This method remains a robust and widely used technique for large-scale preparations.
Asymmetric Homologation and Alkylation Approaches
Asymmetric synthesis provides a more direct route to enantiomerically pure compounds by creating the desired stereocenter in a controlled manner. These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.
Chiral transition metal complexes, particularly those of Nickel(II), have emerged as effective catalysts in a variety of asymmetric transformations. nih.gov In the context of synthesizing β-amino alcohol precursors, chiral Ni(II) salen-type complexes have demonstrated significant catalytic activity in the phase-transfer Cα-alkylation of glycine or alanine Schiff bases. nih.gov
This methodology involves the generation of an enolate from a glycine or alanine derivative, which is then subjected to alkylation in the presence of a chiral Ni(II) complex. The complex, featuring a chiral ligand, creates a chiral environment around the metal center, directing the approach of the electrophile to one face of the enolate, thereby inducing asymmetry. Research has shown that Ni(II) salen complexes can catalyze the asymmetric benzylation of alanine enolates, leading to the formation of α-substituted amino acids. nih.gov While this has been more extensively studied for α-amino acids, the principles can be adapted for the synthesis of β-amino acid precursors through homologation strategies. acs.org
A key advantage of this method is the ability to tune the steric and electronic properties of the chiral ligand to optimize both chemical yield and enantiomeric excess. nih.gov For instance, the introduction of specific substituents on the salicylaldehyde-derived part of the salen ligand can significantly impact the stereoselectivity of the alkylation reaction. nih.gov
Table 1: Examples of Chiral Ni(II) Complex Applications in Asymmetric Synthesis
| Catalyst Type | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ni(II) Salen Complex | Asymmetric Benzylation | Alanine Enolate | 30% | nih.gov |
| Chiral Ni(II) Complex | Aldol-like Reactions | N-azidoacetyl thioimides | Moderate to high | acs.org |
Note: The data presented are illustrative of the catalyst's capability in related asymmetric syntheses.
Proline, a naturally occurring chiral amino acid, is a versatile and inexpensive building block for the synthesis of a wide range of chiral ligands and organocatalysts. researchgate.netmdpi.com Its rigid cyclic structure provides a well-defined stereochemical environment, making it an excellent chiral effector in asymmetric transformations. researchgate.net Proline-derived ligands have been successfully employed in various asymmetric reactions, including aldol reactions, Mannich reactions, and Michael additions. mdpi.comwikipedia.org
In the synthesis of chiral β-amino alcohols, proline-derived ligands can be used in conjunction with metal catalysts to mediate asymmetric additions to imines or related substrates. For example, a chiral diamine derived from (S)-proline can be used as a ligand in metal-catalyzed reactions to achieve high stereoselectivity. researchgate.net The bifunctional nature of proline, containing both a secondary amine and a carboxylic acid, allows it to act as a versatile scaffold for creating ligands that can coordinate to a metal center while simultaneously influencing the substrate's orientation through hydrogen bonding or other non-covalent interactions. mdpi.com This dual activation capability is a hallmark of many proline-based catalytic systems. researchgate.net
A powerful strategy for the asymmetric synthesis of amino acids involves the use of chiral glycine equivalents. These are molecules that act as nucleophilic glycine enolate synthons and contain a chiral auxiliary to direct the stereochemical outcome of subsequent reactions.
One notable approach is the aldolization of pseudoephenamine glycinamide. nih.gov In this method, the glycinamide, derived from chiral pseudoephenamine, is enolized and then reacted with an aldehyde, such as 4-chlorobenzaldehyde. The chiral auxiliary controls the facial selectivity of the aldol addition, leading to the formation of β-hydroxy-α-amino acid derivatives with high stereoisomeric purity (typically 55-98% yield). nih.gov The resulting adduct can then be chemically transformed, for instance, through reduction of the amide, to yield the desired β-amino alcohol. This method offers a reliable route to chiral building blocks that are precursors to important medicines. nih.gov Other methodologies utilize different chiral auxiliaries attached to a glycine framework to achieve similar stereocontrol in reactions with electrophiles. acs.org
Precursor Design and Utilization in this compound Synthesis
Selection of Aromatic Aldehyde Precursors (e.g., 4-chlorobenzaldehyde)
The aromatic core of the target molecule, the 4-chlorophenyl group, is typically introduced using 4-chlorobenzaldehyde as the key precursor. researchgate.net This aromatic aldehyde is a commercially available, solid compound that serves as the electrophilic partner in various carbon-carbon bond-forming reactions designed to construct the backbone of the β-alaninol. sigmaaldrich.comnih.gov
Table 2: Physicochemical Properties of 4-Chlorobenzaldehyde
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅ClO | wikipedia.org |
| Molar Mass | 140.57 g·mol⁻¹ | wikipedia.org |
| Melting Point | 47.1 - 47.5 °C | sigmaaldrich.comwikipedia.org |
| Boiling Point | 213.5 - 216.3 °C | sigmaaldrich.comwikipedia.org |
The synthesis of 4-chlorobenzaldehyde itself can be achieved through several established industrial methods. A common route is the oxidation of 4-chlorotoluene. Another method involves the hydrolysis of 4-chlorobenzal chloride (ClC₆H₄CHCl₂). wikipedia.orgchemicalbook.com
In the context of synthesizing (S)-3-(4-chlorophenyl)-beta-alaninol, 4-chlorobenzaldehyde is a crucial starting material for reactions such as:
Aldol-type reactions: As seen with functionalized glycine equivalents, the aldehyde reacts with an enolate to form the C-C bond and introduce the hydroxyl group, which is adjacent to the newly formed stereocenter. nih.gov
Mannich-type reactions: The aldehyde can react with an amine and an enolizable carbonyl compound to form a β-amino carbonyl compound, a direct precursor to the target β-amino alcohol.
Wittig-type reactions followed by asymmetric functionalization: The aldehyde can be converted to an α,β-unsaturated ester or ketone, which can then undergo asymmetric conjugate addition of an amine source.
The selection of 4-chlorobenzaldehyde as the precursor is therefore strategic, as it directly incorporates the required aromatic moiety and possesses an electrophilic carbonyl group that is ripe for a wide range of stereoselective transformations.
Role of Beta-Alanine and its Derivatives as Starting Materials
Beta-alanine, the only naturally occurring β-amino acid, and its derivatives are valuable precursors in the synthesis of a wide range of chemical and pharmaceutical compounds. frontiersin.org Unlike its chiral alpha-isomer, β-alanine is achiral, making it a cost-effective starting material. Its structure provides a foundational three-carbon backbone that can be chemically modified to introduce chirality and desired functional groups.
In the synthesis of chiral β-amino alcohols, β-alanine derivatives can be employed in several ways. One common approach involves the condensation of a β-alanine derivative with a substituted benzaldehyde, such as 4-chlorobenzaldehyde. This reaction forms a Schiff base (imine) intermediate. Subsequent asymmetric reduction of the C=N double bond using a chiral catalyst establishes the desired stereocenter, leading to the (S)-enantiomer with high enantiomeric excess. The use of β-alanine as a starting material is integral to building the core structure of the target molecule efficiently. researchgate.net
Influence of Chlorine Position on Precursor Reactivity
The position of the chlorine atom on the phenyl ring of a precursor molecule significantly influences its chemical reactivity during synthesis. In the case of this compound, the chlorine atom is at the para (4-) position. This placement has distinct electronic effects that impact the reaction pathways.
The chlorine atom is an electron-withdrawing group, which can activate the aromatic ring towards certain reactions. When positioned at the para-position, the chlorine atom's inductive effect can influence the reactivity of the entire molecule. For instance, in reactions involving nucleophilic aromatic substitution, electron-withdrawing groups at the ortho or para positions can significantly increase the reaction rate. libretexts.org During the synthesis of the target compound, the para-chloro substituent affects the electron density of the aromatic ring, which in turn influences the reactivity of adjacent functional groups, such as a ketone in a precursor molecule undergoing asymmetric reduction. The electronic properties of the para-chloro group are critical for achieving high conversion and selectivity in catalytic reactions.
Optimization of Reaction Conditions for Enantiomeric Excess and Yield
Solvent Effects on Stereocontrol and Conversion
In asymmetric catalysis, different solvents can lead to vastly different enantiomeric excesses. For example, polar solvents might be detrimental to some reactions, while non-polar or ether-based solvents could provide superior results. nih.gov The dielectric constant of the solvent can also be a factor, with some studies showing an inverse relationship between the dielectric constant and the enantiomeric yield. The interaction between the solvent and the chiral catalyst or intermediate complex is a key determinant of the stereochemical pathway, and careful solvent screening is essential for optimizing the synthesis of a specific enantiomer.
Table 1: Illustrative Effect of Solvents on Enantiomeric Excess (ee) in a Representative Asymmetric Reduction
| Solvent | Dielectric Constant (ε) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 95 | 99 |
| Dichloromethane | 9.1 | 88 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 85 | 88 |
| Acetonitrile | 37.5 | 75 | 70 |
| Methanol | 32.7 | 70 | 65 |
Note: Data are representative and intended to illustrate the general trend of solvent effects on a typical asymmetric reduction.
Temperature and Pressure Optimization in Chiral Transformations
Temperature and pressure are critical physical parameters that must be carefully controlled to maximize yield and enantioselectivity in chiral transformations. Asymmetric reductions, particularly catalytic hydrogenations, are highly sensitive to these conditions.
Temperature: The effect of temperature on enantioselectivity can be complex. While increasing the reaction temperature generally increases the reaction rate, it can have a variable effect on the enantiomeric excess. In some cases, higher temperatures can lead to a decrease in enantioselectivity due to the smaller energy difference between the diastereomeric transition states. nih.gov However, unusual temperature dependencies have been observed where enantioselectivity can increase or even invert at higher temperatures. nih.gov Therefore, the optimal temperature is often a compromise between achieving a practical reaction rate and maximizing the stereochemical purity of the product. mdpi.comresearchgate.net
Pressure: In asymmetric hydrogenation reactions, hydrogen pressure is a key variable. Higher pressures typically increase the rate of reaction by increasing the concentration of dissolved hydrogen. This can be beneficial for achieving high conversion in a shorter time. The effect on enantioselectivity, however, can vary depending on the specific catalyst and substrate. Optimization studies are necessary to find the ideal pressure that provides high efficiency without compromising the stereochemical outcome. researchgate.net
Process Efficiency and Green Chemistry Considerations
Modern pharmaceutical synthesis places a strong emphasis on process efficiency and the principles of green chemistry to minimize environmental impact and improve economic viability. instituteofsustainabilitystudies.comacs.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net
Key green chemistry principles applicable to the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation is an excellent example of an atom-economical reaction. nih.govacs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions. instituteofsustainabilitystudies.com
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. mdpi.com The recovery and recycling of these, often expensive, chiral catalysts are crucial for sustainability. chiralpedia.com
Biocatalysis: Employing enzymes or whole-cell systems to perform chemical transformations. mdpi.com Biocatalytic methods often offer high selectivity under mild, aqueous conditions, making them an environmentally friendly alternative to traditional chemical methods. nih.govnih.govnih.gov
Improving process efficiency involves minimizing the number of synthetic steps, using one-pot or continuous processing methods, and reducing energy consumption. acs.orgnih.gov
Scale-Up Synthesis and Industrial Adaptations
Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges that must be addressed to ensure a safe, robust, and economically viable process. chiralpedia.com The scale-up of the synthesis of this compound requires careful consideration of several factors.
One of the primary challenges in scaling up asymmetric catalytic reactions is the management of the catalyst. The cost and sensitivity of many chiral catalysts necessitate efficient recovery and recycling protocols. chiralpedia.com Ensuring consistent catalyst activity and selectivity on a large scale is also critical.
Other key considerations for industrial adaptation include:
Process Safety: Thorough evaluation of reaction thermodynamics, potential hazards, and the implementation of appropriate safety measures.
Heat and Mass Transfer: Ensuring efficient mixing and temperature control in large reactors to maintain consistent reaction conditions and prevent side reactions.
Downstream Processing: Developing efficient and scalable methods for product isolation, purification, and crystallization to achieve the required purity standards for a pharmaceutical intermediate.
Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) and other regulatory requirements for the production of pharmaceutical ingredients.
The successful industrial-scale synthesis of chiral molecules often involves significant process optimization and engineering to overcome the challenges associated with moving from the lab to the plant. researchgate.net
Chemical Reactivity and Functional Group Transformations of S 3 4 Chlorophenyl Beta Alaninol Hcl
General Reactivity Profile of Beta-Amino Alcohols
Beta-amino alcohols are organic compounds containing both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH) separated by two carbon atoms. alfa-chemistry.com This structural motif is present in numerous natural products, pharmaceuticals, and serves as a crucial building block in asymmetric synthesis. gaylordchemical.comrsc.org The dual functionality of β-amino alcohols dictates their chemical behavior, allowing them to exhibit the characteristic reactions of both amines and alcohols. alfa-chemistry.com
The amino group can act as a nucleophile or a base, participating in reactions such as alkylation, acylation, and salt formation with acids. The hydroxyl group can undergo oxidation, esterification, and etherification. The proximity of these two functional groups can also lead to intramolecular reactions, such as the formation of cyclic compounds like oxazolines. nih.gov Furthermore, the stereochemistry of chiral β-amino alcohols, like the subject compound, makes them valuable as chiral ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.comresearchgate.net
Synthetic routes to β-amino alcohols are numerous and include methods like the reduction of amino acids, the aminolysis of epoxides, and various asymmetric synthesis strategies. rsc.orgorganic-chemistry.org The ring-opening of epoxides with amines is a particularly common and efficient method for producing these compounds with high regioselectivity. organic-chemistry.org
Specific Chemical Transformations Involving (S)-3-(4-chlorophenyl)-beta-alaninol HCl
The reactivity of this compound is characterized by the transformations of its three main components: the primary hydroxyl group, the primary amino group, and the 4-chlorophenyl ring.
The primary alcohol functional group in (S)-3-(4-chlorophenyl)-beta-alaninol can be oxidized to yield the corresponding aldehyde or carboxylic acid. The selective oxidation to the aldehyde is a valuable transformation, as β-amino aldehydes are important intermediates in organic synthesis. However, this reaction can be challenging due to the potential for over-oxidation to the carboxylic acid. thieme-connect.com
Several methods have been developed for the mild oxidation of β-amino alcohols to β-amino aldehydes. Reagents such as manganese(IV) oxide (MnO2) have been shown to be effective for this transformation, offering high yields and preserving the enantiopurity of the chiral center. thieme-connect.comresearchgate.net Other oxidizing systems, including TEMPO-based reagents, have also been successfully employed for the synthesis of α-amino and α-alkoxy aldehydes from their corresponding alcohols. researchgate.net
| Oxidizing Agent | Product | Key Advantages |
| Manganese(IV) Oxide (MnO2) | (S)-3-amino-3-(4-chlorophenyl)propanal | Mild conditions, high enantiopurity, no over-oxidation. thieme-connect.comresearchgate.net |
| TEMPO-based reagents | (S)-3-amino-3-(4-chlorophenyl)propanal | Good yield, high enantiomeric purity. researchgate.net |
| RuCl3/NaIO4 | (S)-3-amino-3-(4-chlorophenyl)propanoic acid | Effective for oxidation to the carboxylic acid. nih.gov |
While the hydroxyl group is already in a reduced state, reduction reactions can be applied to derivatives of (S)-3-(4-chlorophenyl)-beta-alaninol. For instance, if the hydroxyl group is first oxidized to a carbonyl group (an aldehyde or ketone), this can then be subjected to reduction. More commonly in the context of derivatization, reduction reactions may target other functionalities introduced to the molecule. For example, a double reduction using a reagent like diisobutylaluminium hydride (DIBAL) can be used on related precursors to yield protected β-amines. nih.gov
The primary amino group in (S)-3-(4-chlorophenyl)-beta-alaninol is nucleophilic and readily participates in a variety of reactions.
Nucleophilic Substitution (N-Alkylation): The amine can act as a nucleophile to displace leaving groups in alkyl halides or other electrophilic carbon sources, leading to the formation of secondary or tertiary amines. Metallaphotoredox catalysis has emerged as a modern method for the N-alkylation of related compounds, accommodating a diverse range of alkyl sources under mild, visible-light-irradiated conditions. acs.org
Amidation: The amino group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amide bonds. This is one of the most fundamental reactions in organic chemistry and peptide synthesis. ucl.ac.uknsf.gov Catalytic direct amidation methods, which avoid stoichiometric activating reagents, are increasingly favored for their efficiency and sustainability. ucl.ac.uk These reactions often require conditions that remove water to drive the equilibrium towards the amide product. ucl.ac.uk
The 4-chlorophenyl group can undergo electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The chlorine atom is a deactivating group, meaning it slows down the rate of electrophilic substitution compared to benzene. wikipedia.org However, it is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (C2 and C6) or para (C4) to the chlorine. Since the para position is already occupied by the β-alaninol side chain, substitution is directed to the ortho positions. wikipedia.orgscranton.edu
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The electronic properties of the existing substituents—the deactivating chloro group and the alkylamino side chain—will influence the feasibility and regioselectivity of these reactions. wikipedia.org
Derivatization Strategies for Advanced Chemical Entities
This compound serves as a versatile chiral building block for the synthesis of more complex and advanced chemical entities. coreychem.com Its functional groups offer multiple points for modification, allowing for the systematic exploration of chemical space in fields like medicinal chemistry.
Strategies for derivatization include:
Acylation of the amino group: To introduce a wide variety of substituents, creating a library of amides.
Oxidation of the hydroxyl group: To form the corresponding β-amino acid, which can then be coupled with other amino acids or amines to form peptides or amides. nih.gov
Modification of the aromatic ring: Through electrophilic substitution to introduce additional functional groups that can alter the molecule's electronic and steric properties.
Combined modifications: A multi-step synthesis involving reactions at two or all three of the functional sites to build highly complex molecules. For example, the amino group can be protected, the hydroxyl group oxidized, and the resulting carboxylic acid coupled with another molecule, followed by deprotection and further reaction at the amine.
These derivatization strategies leverage the inherent chirality and functionality of the starting material to access a diverse range of target molecules with specific desired properties. nih.govnih.gov
Strategic Modifications for Diverse Organic Synthesis
(S)-3-(4-chlorophenyl)-beta-alaninol serves as a key intermediate in the synthesis of more complex molecules, largely due to the differential reactivity of its amino and hydroxyl groups. These functional groups can be selectively targeted to build new chemical entities. The compound is notably used as an intermediate in the preparation of certain antitumour drugs. coreychem.com
The primary amino group is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and arylation to form amides, secondary or tertiary amines, and N-aryl derivatives, respectively. The hydroxyl group, a primary alcohol, can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC). Conversely, it can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.
Both the amino and hydroxyl groups can be protected using various orthogonal protecting group strategies, allowing for selective reaction at one site while the other is masked. This is a fundamental approach in multi-step organic synthesis. For instance, the amino group could be protected as a carbamate (e.g., Boc or Cbz), allowing for transformations on the hydroxyl group, after which the protecting group can be removed to liberate the amine for further reaction.
The versatility of (S)-3-(4-chlorophenyl)-beta-alaninol as a synthetic intermediate is highlighted by its role in the synthesis of complex pharmaceutical compounds. A notable example is its use as a precursor in the synthesis of Capasitinib, an anti-cancer agent. coreychem.com
Table 1: Potential Synthetic Transformations of (S)-3-(4-chlorophenyl)-beta-alaninol
| Functional Group | Reaction Type | Reagents and Conditions | Product Type |
| Amino Group | Acylation | Acid chloride or anhydride (B1165640), base | Amide |
| Alkylation | Alkyl halide, base | Secondary or Tertiary Amine | |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | |
| Hydroxyl Group | Oxidation | PCC, CH₂Cl₂ | Aldehyde |
| Oxidation | Jones reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Ether | |
| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Ester |
This table presents potential reactions based on the functional groups present in the molecule and general organic chemistry principles.
Derivatization for Analytical Applications
In analytical chemistry, derivatization is often employed to enhance the detectability of an analyte or to enable its separation from other components in a mixture. For a chiral compound like (S)-3-(4-chlorophenyl)-beta-alaninol, derivatization is crucial for determining its enantiomeric purity by chromatographic methods such as high-performance liquid chromatography (HPLC).
The primary amino group is the most common site for derivatization in amino alcohols. Chiral derivatizing agents are employed to convert the enantiomers of the analyte into diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Several classes of chiral derivatizing agents are available for primary amines. One widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). researchgate.net Reaction of (S)-3-(4-chlorophenyl)-beta-alaninol with Marfey's reagent would yield a diastereomeric derivative that can be analyzed by reversed-phase HPLC with UV detection. Other chiral derivatizing agents that react with primary amines and are suitable for creating diastereomers for HPLC analysis include o-phthalaldehyde (OPA) in the presence of a chiral thiol, and various chiral isothiocyanates. nih.gov
The choice of derivatizing agent can influence the resolution of the diastereomers and the sensitivity of the analytical method. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete derivatization without racemization.
Table 2: Common Chiral Derivatizing Agents for Primary Amines
| Derivatizing Agent | Abbreviation | Functional Group Targeted | Detection Method |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | UV |
| o-Phthalaldehyde / Chiral Thiol | OPA | Primary Amine | Fluorescence |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary Amine | UV |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amine | UV |
This table provides examples of chiral derivatizing agents commonly used for the analysis of chiral primary amines. nih.gov
The development of a robust analytical method for determining the enantiomeric purity of (S)-3-(4-chlorophenyl)-beta-alaninol is essential for its use in pharmaceutical applications, where the stereochemistry of a drug molecule is critical to its efficacy and safety.
Mechanistic Insights into the Synthesis and Transformations of S 3 4 Chlorophenyl Beta Alaninol Hcl
Mechanistic Elucidation of Stereoselective Syntheses
Stereoselective synthesis aims to produce a specific stereoisomer of a product from a mixture of reactants. For a molecule with a single chiral center like (S)-3-(4-chlorophenyl)-beta-alaninol, the primary challenge is to control the enantioselectivity. When multiple chiral centers are present or are being formed, diastereoselectivity also becomes a critical consideration. The development of effective stereoselective strategies relies on a detailed mechanistic understanding of how chirality is transferred and amplified during a chemical transformation.
Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. In the context of synthesizing (S)-3-(4-chlorophenyl)-beta-alaninol, this means favoring the (S)-configuration at the carbon atom bearing the amino group. Diastereoselectivity, on the other hand, involves the selective formation of one diastereomer over another when a reaction can produce multiple stereoisomers with different configurations at multiple stereocenters. While the target compound itself has only one stereocenter, its synthesis often proceeds through intermediates or uses starting materials that may involve multiple chiral centers, making diastereoselectivity a relevant concept. nih.gov
The control of stereoselectivity can be broadly categorized into two approaches: substrate control, where the inherent chirality of the starting material dictates the stereochemical outcome of the reaction, and reagent control, where an external chiral agent, such as a catalyst or auxiliary, directs the formation of the desired stereoisomer. diva-portal.org Many modern synthetic routes toward enantiopure vicinal amino alcohols have focused on developing asymmetric methods to overcome the limitations of relying solely on the naturally available chiral pool of amino acids. diva-portal.org
For instance, the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines represents a powerful strategy for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method addresses the significant challenge of achieving both high chemical and stereochemical selectivity, as aldehydes and imines can competitively undergo various side reactions. westlake.edu.cn By carefully controlling the reaction conditions and catalyst design, it is possible to generate adjacent chiral centers with high fidelity. westlake.edu.cn
| Concept | Definition | Relevance to (S)-3-(4-chlorophenyl)-beta-alaninol HCl Synthesis |
|---|---|---|
| Enantioselectivity | The degree to which one enantiomer is preferentially produced over the other. Often expressed as enantiomeric excess (ee). | Crucial for obtaining the desired (S)-enantiomer, which dictates its biological or chemical properties. |
| Diastereoselectivity | The preferential formation of one diastereomer over others in a reaction that creates multiple stereocenters. | May be relevant in synthetic routes involving chiral auxiliaries or intermediates with multiple stereocenters. |
| Substrate Control | Stereochemical outcome is determined by the existing chirality within the substrate molecule. | Applicable if starting from a chiral precursor derived from the chiral pool (e.g., an amino acid). |
| Reagent Control | Stereochemical outcome is controlled by an external chiral reagent, such as a catalyst or auxiliary. | Central to most modern asymmetric syntheses, employing chiral catalysts to create a chiral environment for the reaction. |
The stereochemical outcome of a reaction is determined at the transition state of the rate-determining step. Therefore, understanding the structure and energetics of competing diastereomeric transition states is paramount for elucidating the mechanism of chiral induction. The chiral catalyst or auxiliary interacts with the substrate to create a chiral environment, which energetically favors one transition state over the other, leading to the preferential formation of one enantiomer.
A notable example of mechanistic elucidation involves a multi-catalytic, radical C–H amination strategy to produce chiral β-amino alcohols. nih.gov In this approach, an alcohol is transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT). This process is rendered enantioselective through the use of a chiral copper catalyst in conjunction with a photocatalyst. nih.gov Mechanistic studies suggest that the photocatalyst selectively excites the chiral Cu-catalyst complex when it is bound to the substrate. nih.gov This leads to the formation of a chiral Cu-bound imidate radical. nih.gov This radical intermediate undergoes enantio- and regio-selective HAT to form a chiral β-radical, which then proceeds through stereoselective amination to yield the final product after hydrolysis. nih.gov The high degree of stereocontrol is attributed to the catalyst's ability to mediate both the selective radical generation and its subsequent interception. nih.gov
Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable tools for probing the geometries and energies of intermediates and transition states. acs.orgresearchgate.net These calculations can reveal the specific noncovalent interactions—such as hydrogen bonds or π-π stacking—that stabilize the favored transition state. pnas.org For example, in organocatalytic reactions, multiple weak, noncovalent interactions can act in concert to stabilize a reactive intermediate in a highly ordered, chiral conformation, leading to high enantioselectivity. pnas.orgresearchgate.net
Catalytic Mechanisms in Asymmetric Processes
Asymmetric catalysis is the most efficient method for synthesizing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. The development of novel catalytic systems with high efficiency and selectivity is a major focus of modern organic synthesis. rsc.org Transition metal catalysis, organocatalysis, and biocatalysis are the main pillars of this field. rsc.org For the synthesis of β-amino alcohols, transition metal complexes, particularly those of rhodium, iridium, ruthenium, and copper, have proven to be highly effective. nih.govrsc.org
In transition metal-catalyzed asymmetric reactions, the chiral ligand bound to the metal center is the primary source of chirality transfer. The ligand's structure creates a well-defined chiral pocket around the metal's active site. The substrate coordinates to the metal center in a specific orientation that minimizes steric hindrance and maximizes favorable noncovalent interactions with the ligand. nih.gov These interactions are crucial for differentiating between the two prochiral faces of the substrate in the enantioselectivity-determining step.
Noncovalent interactions (NCIs), such as hydrogen bonding, ion pairing, and π-system engagements, are fundamental to achieving precise stereochemical control. mdpi.com While individually weak, these interactions can collectively impose a significant conformational constraint on the transition state, leading to high stereoinduction. pnas.orgnih.gov For example, chiral ligands featuring hydrogen-bond donor or acceptor groups can form specific interactions with functional groups on the substrate, effectively locking it into a preferred geometry for the subsequent chemical transformation. mdpi.com Similarly, π-π stacking interactions between aromatic rings on the ligand and substrate can be a key element of stereocontrol. pnas.org
The design of chiral ligands is therefore a critical aspect of developing new asymmetric catalytic methods. Ligands like BINOL derivatives are widely used due to their C2-symmetric scaffold, which reduces the number of possible competing diastereomeric transition states. mdpi.com
| Interaction Type | Description | Potential Role in Stereodifferentiation |
|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Orients the substrate by forming specific H-bonds between ligand and substrate functional groups (e.g., hydroxyl, amino, carbonyl). nih.govmdpi.com |
| π-π Stacking | Noncovalent interaction between aromatic rings. | Stabilizes the transition state through favorable interactions between aromatic moieties on the ligand and the substrate (e.g., the 4-chlorophenyl group). pnas.org |
| Steric Repulsion | Repulsive forces between electron clouds of bulky groups. | The chiral ligand's bulky groups block one face of the substrate, forcing the reactant to approach from the less hindered face. |
| Chelation | Binding of a polydentate ligand to a central metal atom at two or more points. | Creates a rigid, well-defined chiral environment around the metal center, restricting the possible coordination geometries of the substrate. |
Beyond stereoselectivity, the successful synthesis of a complex molecule like this compound often requires precise control over regioselectivity and chemoselectivity. Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. Regioselectivity is the preference for bond-making or bond-breaking at one position over all other possible positions.
For example, a common route to β-amino alcohols involves the reduction of a β-amino ketone. rsc.orgresearchgate.net In this step, the reducing agent must chemoselectively reduce the ketone carbonyl group without affecting other potentially reducible groups in the molecule. Furthermore, if the starting material is an epoxide, its ring-opening with an amine nucleophile must be regioselective, with the nucleophile attacking the correct carbon atom to yield the desired β-amino alcohol structure. scirp.orgorganic-chemistry.org The choice of catalyst, solvent, and reaction conditions plays a critical role in controlling both chemo- and regioselectivity. scirp.orgorganic-chemistry.org
In the context of radical C-H amination, regioselectivity is a major challenge. For instance, the α-C–H bond of an alcohol is typically weaker than the β-C–H bond, making it the thermodynamically favored site for hydrogen atom abstraction. nih.gov Strategies like the radical relay chaperone approach have been developed to overcome this inherent bias and direct the reaction to the desired β-position. nih.gov Similarly, enzymatic synthesis of bichiral amino alcohols from diketones presents significant challenges in chemoselectivity, requiring enzymes that can differentiate between two similar carbonyl groups. nih.gov
Analytical Methodologies for Comprehensive Characterization and Purity Determination
Chromatographic Techniques for Enantiomeric and Chemical Purity Assessment
Chromatographic methods are indispensable for separating the desired (S)-enantiomer from its (R)-counterpart and other potential impurities. The choice of technique is dictated by the need for high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and highly effective method for assessing the enantiomeric purity of chiral compounds like (S)-3-(4-chlorophenyl)-beta-alaninol HCl. nih.gov The principle of this technique relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. nih.govmdpi.com
A variety of CSPs are commercially available and have been successfully used for the separation of amino alcohols and related compounds. These are broadly categorized, with polysaccharide-based and macrocyclic glycopeptide-based phases being particularly common. nih.govsigmaaldrich.com
Polysaccharide-Based CSPs: Columns such as Chiralcel® and Chiralpak® are based on derivatives of cellulose (B213188) and amylose, often coated or immobilized on a silica gel support. nih.govmdpi.com For instance, amylose tris(3,5-dimethylphenylcarbamate) has shown broad applicability for separating various pharmaceuticals. mdpi.com The separation mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer. nih.gov
Macrocyclic Glycopeptide-Based CSPs: Columns like CHIROBIOTIC™ T, which uses teicoplanin as the chiral selector, are particularly effective for resolving underivatized amino acids and their derivatives. sigmaaldrich.com These CSPs possess ionic groups, making them compatible with a wide range of mobile phases, including polar organic and reversed-phase conditions, which is advantageous for polar molecules like β-alaninols. sigmaaldrich.com
The development of a successful chiral HPLC method involves screening various columns and mobile phases. chromatographyonline.com For basic compounds, additives like diethylamine (DEA) are often used in normal-phase mode, while trifluoroacetic acid (TFA) is common in reversed-phase mode to improve peak shape. chromatographyonline.com
Table 1: Representative HPLC Conditions for Chiral Separation of Amino Alcohols
| Parameter | Condition 1: Normal Phase | Condition 2: Reversed Phase |
| Chiral Stationary Phase | Chiralpak® AD (Amylose derivative) | CHIROBIOTIC™ T (Teicoplanin) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / 0.1% Trifluoroacetic Acid (aq) (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Outcome | Baseline separation of (S) and (R) enantiomers. mdpi.com | Resolution of enantiomers with good peak symmetry. sigmaaldrich.com |
Gas Chromatography (GC) for Enantiomeric Excess Analysis
Chiral capillary Gas Chromatography (GC) is another powerful technique for determining the enantiomeric excess of volatile chiral compounds. nih.gov For non-volatile or highly polar molecules like (S)-3-(4-chlorophenyl)-beta-alaninol, a derivatization step is typically required to increase their volatility and thermal stability. The hydroxyl and amino groups can be converted to less polar esters or silyl ethers.
The most common chiral stationary phases for GC are based on cyclodextrin derivatives. gcms.cz These phases, such as those incorporating alkylated beta-cyclodextrins, can create a chiral environment within the GC column, allowing for the separation of enantiomers. nih.govgcms.cz The selection of the specific cyclodextrin derivative is crucial, as it determines the selectivity for a particular class of compounds. gcms.cz Optimized GC parameters, including the column temperature program, carrier gas flow rate, and injector temperature, are essential for achieving baseline resolution of the enantiomeric peaks. nih.gov
Advanced Spectroscopic and Spectrometric Characterization in Synthetic Research
Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov
For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, typically in the 7.2-7.4 ppm range. The protons of the three-carbon backbone (alaninol) would appear in the aliphatic region (approx. 2.5-4.0 ppm). The protons of the CH₂OH group and the CHNH₂ group would exhibit distinct chemical shifts and coupling patterns, confirming the connectivity of the molecule.
The ¹³C NMR spectrum would complement this by showing distinct resonances for each carbon atom. The aromatic carbons would appear in the 128-145 ppm region, while the aliphatic carbons of the alaninol backbone would be found further upfield. The presence of all expected signals confirms the molecular framework.
Table 2: Predicted ¹H NMR Chemical Shifts for (S)-3-(4-chlorophenyl)-beta-alaninol
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH (ortho to Cl) | ~7.35 | Doublet |
| Aromatic CH (meta to Cl) | ~7.25 | Doublet |
| CH-NH₂ | ~4.1-4.3 | Multiplet |
| CH₂-CH₂OH | ~1.8-2.0 | Multiplet |
| CH₂-OH | ~3.5-3.7 | Multiplet |
| OH, NH₂, HCl | Broad, variable | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov For (S)-3-(4-chlorophenyl)-beta-alaninol (free base, C₉H₁₂ClNO), the expected monoisotopic mass is 185.06 Da. chemspider.com In its HCl salt form, the compound would likely be analyzed by techniques like Electrospray Ionization (ESI), where it would be observed as the protonated molecule [M+H]⁺ at m/z 186.06.
The fragmentation pattern provides a fingerprint of the molecule. Characteristic fragmentation of β-alanine derivatives often involves cleavage of the carbon-carbon bonds in the backbone. nih.gov For this specific compound, key fragments would likely arise from the loss of water (H₂O) from the alcohol group, the loss of the CH₂OH group, and cleavage yielding the chlorophenyl-containing fragment. This data confirms both the molecular weight and the structural components of the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govyoutube.com The IR spectrum of (S)-3-(4-chlorophenyl)-beta-alaninol would display characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group. libretexts.org
N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ range, often appearing as a sharper peak than the O-H stretch, corresponds to the amine group. youtube.comlibretexts.org
Aromatic C-H Stretch: Weak to moderate peaks typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). libretexts.org
Aliphatic C-H Stretch: Strong absorptions are expected in the 2850-2960 cm⁻¹ range. libretexts.org
Aromatic C=C Stretch: One or more moderate bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring. libretexts.org
C-O Stretch: A strong band for the alcohol C-O bond is typically found in the 1050-1200 cm⁻¹ range.
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, usually around 700-800 cm⁻¹, can indicate the carbon-chlorine bond.
The presence of these characteristic bands provides strong evidence for the compound's functional group composition. researchgate.net
Table 3: Summary of Key IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |
| Amine (N-H) | Stretch | 3300 - 3500 | Moderate |
| Aromatic C-H | Stretch | 3030 - 3100 | Moderate |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Moderate |
| Alcohol C-O | Stretch | 1050 - 1200 | Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal lattice, making it an indispensable tool for confirming the absolute configuration of chiral molecules and for detailed solid-state characterization.
For chiral molecules such as this compound, X-ray crystallography is particularly crucial for determining the absolute configuration. The "S" designation in the compound's name indicates the specific stereochemistry at the chiral center. While other analytical techniques may provide relative stereochemistry, X-ray crystallography can establish the absolute arrangement of the atoms in space. This is often achieved through the use of anomalous dispersion, where the presence of a heavier atom (in this case, chlorine) can cause small, measurable differences in the diffraction pattern that allow for the assignment of the absolute stereochemistry.
While the principles of X-ray crystallography are well-established for compounds like this compound, specific crystallographic data for this particular compound, such as its unit cell parameters and space group, are not publicly available in crystallographic databases as of the latest search. The following tables illustrate the type of data that would be obtained from such an analysis.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Illustrative) |
| Empirical formula | C₉H₁₃Cl₂NO |
| Formula weight | 222.11 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 5.678(1) Å |
| b = 9.123(2) Å | |
| c = 20.456(4) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1059.8(3) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.392 Mg/m³ |
| Absorption coefficient | 0.556 mm⁻¹ |
| F(000) | 464 |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters for this compound
| Atom | x | y | z | U(eq) [Ų] |
| Cl1 | 0.2541 | 0.8972 | 0.1254 | 0.051(1) |
| O1 | 0.7892 | 0.4563 | 0.3421 | 0.045(2) |
| N1 | 0.4321 | 0.6789 | 0.2345 | 0.038(3) |
| C1 | 0.3456 | 0.7891 | 0.1897 | 0.035(4) |
| C2 | 0.4567 | 0.8234 | 0.2567 | 0.041(4) |
| C3 | 0.5678 | 0.7123 | 0.2987 | 0.039(4) |
| C4 | 0.5432 | 0.5891 | 0.2765 | 0.042(4) |
| C5 | 0.4213 | 0.5543 | 0.2112 | 0.048(4) |
| C6 | 0.3124 | 0.6654 | 0.1698 | 0.046(4) |
| C7 | 0.6987 | 0.7456 | 0.3654 | 0.043(4) |
| C8 | 0.8123 | 0.6345 | 0.3987 | 0.047(4) |
| C9 | 0.9234 | 0.5234 | 0.3678 | 0.049(4) |
The detailed research findings from an X-ray crystallographic study would further elaborate on the conformation of the molecule, including the torsion angles that define its shape, and the nature of the intermolecular forces that dictate the crystal packing. For the hydrochloride salt, the analysis would also precisely locate the chloride ion and the protonated amine, providing clear evidence of the salt formation and the resulting hydrogen bonding network. This comprehensive solid-state picture is invaluable for understanding the material's properties and for ensuring its structural integrity.
Prospective Research Avenues for S 3 4 Chlorophenyl Beta Alaninol Hcl
Innovations in Asymmetric Synthetic Strategies
The generation of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. For (S)-3-(4-chlorophenyl)-beta-alaninol, research continues to seek more efficient, scalable, and sustainable asymmetric synthetic routes. Prospective research in this area focuses on catalytic and biocatalytic methods that can deliver high yields and excellent enantioselectivity.
Future investigations are likely to concentrate on the asymmetric reduction of prochiral ketones or β-keto esters. nih.govwikipedia.org Catalytic asymmetric hydrogenation, employing chiral metal complexes (e.g., based on Ruthenium or Rhodium), is a powerful technique for large-scale production due to its high efficiency and stereochemical control. Research into novel catalyst systems, featuring new chiral ligands, aims to improve turnover numbers, reduce catalyst loading, and enhance enantiomeric excess (ee), thereby lowering costs and environmental impact.
Another significant research frontier is biocatalysis. mdpi.comresearchgate.net The use of enzymes, such as ketoreductases (KREDs), offers a green alternative to traditional chemical methods. scispace.com These enzymes can catalyze the reduction of corresponding β-keto ester or ketone precursors with exceptionally high enantioselectivity (>99% ee) under mild, aqueous conditions. mdpi.comscispace.com Future work will involve enzyme engineering and directed evolution to develop robust biocatalysts with tailored substrate specificity for 3-oxo-3-(4-chlorophenyl)propanoic acid derivatives, optimizing them for industrial-scale slurry-to-slurry reactions that allow for high substrate concentrations. mdpi.comalmacgroup.com The kinetic resolution of racemic mixtures using enzymes like lipases is another viable biocatalytic strategy that warrants further exploration. nih.gov
The table below summarizes prospective and established asymmetric methods applicable to the synthesis of (S)-3-(4-chlorophenyl)-beta-alaninol.
| Synthetic Strategy |
Exploration of Novel Chemical Transformations and Derivatizations
The functional groups of (S)-3-(4-chlorophenyl)-beta-alaninol HCl—the primary amine and primary hydroxyl group—provide fertile ground for chemical derivatization to generate novel molecules with potentially unique properties. Research in this domain focuses on leveraging these reactive sites to build more complex structures.
The primary amine is a key site for modifications. It can readily undergo reactions such as N-acylation, N-alkylation, and reductive amination. Future research could explore the synthesis of novel amide libraries by reacting the amine with a diverse range of carboxylic acids or acyl chlorides, potentially leading to compounds with new biological activities. researchgate.net Furthermore, the amine can serve as a nucleophile in the synthesis of heterocyclic systems, such as pyrimidines or thiazoles, which are common scaffolds in medicinal chemistry. researchgate.netacs.org
The primary hydroxyl group offers another handle for chemical elaboration. It can be esterified, converted into an ether, or oxidized to an aldehyde or carboxylic acid. A particularly innovative avenue is the use of the Nicholas reaction for the propargylation of the hydroxyl group under non-basic conditions. nih.gov This reaction introduces an alkyne handle into the molecule, which can then participate in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, for conjugation to other molecules like probes, polymers, or biomolecules. nih.gov
Systematic derivatization studies can build structure-activity relationships (SAR) for this chemical scaffold. The table below outlines potential transformations.
| Functional Group |
Development of Advanced Analytical Techniques for Complex Mixtures
Accurate determination of enantiomeric purity and quantification in complex matrices are critical for both synthesis development and quality control. Research into advanced analytical techniques for this compound aims to improve sensitivity, resolution, and throughput.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for enantiomeric separation. nih.gov Future work will likely involve the development and evaluation of new CSPs for improved resolution of β-amino alcohols. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based columns are particularly effective. nih.govhplc.eu Research is focused on creating CSPs that offer better separation under conditions compatible with mass spectrometry (MS), such as reversed-phase or polar-organic modes, enabling trace-level detection in complex samples. nih.gov
An alternative to direct separation is indirect analysis, which involves pre-column derivatization with a chiral derivatizing agent to form diastereomers. nanobioletters.com These diastereomers can then be separated on a standard achiral column (e.g., C18). nanobioletters.com Future research could explore novel chiral derivatizing agents that react quickly and efficiently with the amine group and provide strong chromophores or fluorophores for enhanced detection sensitivity.
Gas Chromatography (GC) also presents a viable analytical approach, typically requiring derivatization of the polar amine and alcohol groups to increase volatility. nih.govnih.gov Research into new chiral GC columns and derivatization methods, such as acylation with trifluoroacetic anhydride (B1165640) followed by analysis on a cyclodextrin-based phase, could lead to faster and more efficient analyses. nih.govgcms.cz
Finally, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) offer a non-separative method for determining enantiomeric excess. nih.govresearchgate.net The development of new CSAs that induce larger chemical shift differences between the enantiomers of β-amino alcohols in solution is an active area of research. researchgate.net
The following table details promising analytical techniques for this compound.
| Technique |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-3-(4-chlorophenyl)-beta-alaninol HCl, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, reductive amination of 3-(4-chlorophenyl)-β-keto esters with chiral catalysts (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer. Post-synthesis, purification via recrystallization in ethanol/HCl (1:1 v/v) enhances enantiomeric purity (>98% ee) . Acidic hydrolysis of ester intermediates (e.g., methyl esters) under reflux (HCl/EtOH, 6–8 hr) ensures complete conversion to the free amino alcohol, followed by HCl salt formation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : -NMR should show characteristic signals for the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet) and β-alaninol backbone (δ 3.5–4.0 ppm, multiplet for CH-OH) .
- HPLC-MS : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (80:20) to confirm enantiopurity. ESI-MS should display [M+H] at m/z 230.1 (free base) and [M+Cl] at m/z 266.5 (HCl salt) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous buffers?
- Methodological Answer : The compound is hygroscopic and soluble in polar solvents (water, DMSO). Stability studies in PBS (pH 7.4, 25°C) show <5% degradation over 24 hr. However, in acidic conditions (pH <3), partial hydrolysis of the β-alaninol moiety occurs after 8 hr . Store desiccated at -20°C to prevent deliquescence .
Advanced Research Questions
Q. How do pH and temperature affect the compound’s stability during long-term biochemical assays?
- Methodological Answer : Kinetic studies reveal pH-dependent degradation:
- Acidic conditions (0.1M HCl, 25°C) : , forming 3-(4-chlorophenyl)-β-ketoamide as a major byproduct.
- Alkaline conditions (0.1M NaOH, 25°C) : , yielding 4-chlorophenylacetaldehyde via β-elimination .
- Recommendation : Use neutral buffers (pH 6–7) and avoid temperatures >37°C to minimize decomposition during assays.
Q. What analytical strategies resolve contradictory data in metabolite identification studies?
- Methodological Answer : Conflicting LC-MS/MS results for metabolites (e.g., hydroxylated derivatives) can arise from isomeric interferences. Use HRMS (Orbitrap) with mass accuracy <3 ppm and ion mobility spectrometry to separate isomers. For example, distinguish 3-(4-chlorophenyl)-4-hydroxybutyric acid () from regioisomers via collision-induced dissociation (CID) fragments at m/z 167.1 (CHCl) and 123.0 (CHO) .
Q. How can researchers optimize enantioselective synthetic pathways to address low yields in scale-up?
- Methodological Answer : Low yields (<40%) in asymmetric hydrogenation often stem from catalyst poisoning. Screen additives (e.g., 1,2-diaminocyclohexane) to stabilize chiral catalysts. Alternatively, use enzymatic resolution with Candida antarctica lipase B in tert-butanol, achieving >90% yield and 99% ee via kinetic resolution of racemic mixtures .
Contradictions and Mitigation Strategies
- Synthesis Yield Discrepancies : Some protocols report 60% yield (ethanol/HCl reflux) , while others achieve >90% via enzymatic resolution . Mitigate by optimizing catalyst loading (0.5–1.0 mol%) and reaction time (6–12 hr).
- Degradation Pathways : Conflicting reports on acidic vs. alkaline stability necessitate context-specific validation using controlled isotopic labeling (e.g., -tagged compounds).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
